Himandridine

Description

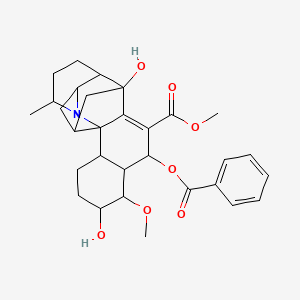

Structure

2D Structure

Properties

IUPAC Name |

methyl 14-benzoyloxy-11,17-dihydroxy-16-methoxy-3-methyl-2-azahexacyclo[10.8.0.01,9.02,7.06,11.015,20]icos-12-ene-13-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37NO7/c1-15-9-10-18-20-13-17-14-29(18,35)26-23(28(34)37-3)25(38-27(33)16-7-5-4-6-8-16)22-19(30(17,26)31(15)20)11-12-21(32)24(22)36-2/h4-8,15,17-22,24-25,32,35H,9-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERMOAWMXXPSEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C3N1C45C6CCC(C(C6C(C(=C4C2(CC5C3)O)C(=O)OC)OC(=O)C7=CC=CC=C7)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00935166 | |

| Record name | Methyl 7-(benzoyloxy)-5,9-dihydroxy-8-methoxy-15-methyl-2,3,3a,4,5,7,7a,8,9,10,11,11a-dodecahydro-2,5,1-(butane[1,1,4]triyl)benzo[6,7]indeno[7a,1-b]pyrrole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15521-76-3 | |

| Record name | HIMANDRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 7-(benzoyloxy)-5,9-dihydroxy-8-methoxy-15-methyl-2,3,3a,4,5,7,7a,8,9,10,11,11a-dodecahydro-2,5,1-(butane[1,1,4]triyl)benzo[6,7]indeno[7a,1-b]pyrrole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Himandridine: A Comprehensive Technical Dossier

For Researchers, Scientists, and Drug Development Professionals

Abstract

Himandridine is a complex, hexacyclic alkaloid isolated from the bark of trees belonging to the Galbulimima species, a genus native to Papua New Guinea and northern Australia.[1][2] Belonging to the Class II Galbulimima alkaloids, this compound has demonstrated significant biological activity, notably inducing pronounced and sustained hypotension and bradycardia in preclinical studies.[2] This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and known biological effects of this compound. It also outlines the classical experimental protocols for its isolation and structure elucidation and proposes a putative signaling pathway to account for its cardiovascular effects, offering a foundation for future research and drug development endeavors.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound was first elucidated in 1967 through a combination of chemical degradation and spectroscopic analysis, with its absolute stereochemistry later confirmed by X-ray crystallography.[3] It is a structurally intricate molecule with a hexacyclic ring system.

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| IUPAC Name | (1S,2R,4aS,4bS,5R,6S,7aR,9S,11R,11aR,12R,15R)-11-(benzoyloxy)-1,2,3,4,4a,6,7,7a,8,9,11,11a-dodecahydro-2,9-dihydroxy-1-methoxy-15-methyl-5,6,9-[4]Butanyl[5]ylidene-5H-benz[6][7]indeno[7a,1-b]pyrrole-10-carboxylic acid, methyl ester | [1] |

| Chemical Formula | C₃₀H₃₇NO₇ | [1] |

| Molecular Weight | 523.6 g/mol | [1] |

| CAS Number | 15521-76-3 | [1] |

| Synonyms | NSC 23972 | [1] |

| Physical State | Solid | [1] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | |

| Storage Conditions | -20°C | [1] |

| Stability | ≥ 4 years | [1] |

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from the bark of Galbulimima species follows a classical natural product extraction and purification workflow. The original methodology, while not detailed in publicly available literature, can be represented by the following generalized protocol, which is standard for the isolation of alkaloids from plant material.

Structure Elucidation

The determination of this compound's complex hexacyclic structure was a significant achievement, relying on the following key experimental techniques:

-

Spectroscopic Analysis:

-

Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyls (-OH), carbonyls (C=O) from esters and carboxylic acids, and C-O bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to determine the number and connectivity of hydrogen atoms, and ¹³C NMR to identify the number and types of carbon atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and obtain information on the molecular formula and fragmentation patterns.

-

-

Chemical Degradation: Controlled chemical reactions to break down the molecule into smaller, more easily identifiable fragments. The structure of these fragments can then be pieced together to deduce the structure of the original molecule.

Spectroscopic Data

| Spectroscopic Technique | Information Obtained |

| ¹H NMR | Chemical shifts (δ) and coupling constants (J) for each proton, revealing the electronic environment and neighboring protons. |

| ¹³C NMR | Chemical shifts (δ) for each unique carbon atom, indicating the type of carbon (e.g., C=O, C-O, aromatic, aliphatic). |

| Infrared (IR) | Absorption bands (cm⁻¹) corresponding to functional groups like O-H (hydroxyl), C=O (ester, carboxylic acid), C-O, and aromatic C=C bonds. |

| Mass Spectrometry (MS) | The precise mass of the molecular ion (M⁺), confirming the molecular weight and formula, along with the masses of fragment ions, which provide clues about the molecule's structure. |

Biological Activity and Signaling Pathways

Known Biological Effects

The most well-documented biological effect of this compound is its potent cardiovascular activity. Intravenous administration of this compound (at 2.5 mg/kg) in felines resulted in a significant and prolonged decrease in blood pressure (hypotension) and a reduction in heart rate (bradycardia).[2] This activity profile distinguishes it from other Galbulimima alkaloids like himbacine, which is known to be a potent antagonist of the M2 muscarinic acetylcholine receptor and tends to increase heart rate.[2]

Hypothetical Signaling Pathway for Cardiovascular Effects

The precise molecular targets and signaling pathways through which this compound exerts its hypotensive and bradycardic effects have not yet been fully elucidated. However, based on its observed physiological effects and the known mechanisms of cardiovascular regulation, a hypothetical signaling pathway can be proposed. This pathway likely involves modulation of the autonomic nervous system's control over the heart and vasculature.

This proposed mechanism suggests that this compound may act centrally to reduce sympathetic nervous system activity. This would lead to decreased norepinephrine release at neuroeffector junctions in the heart and blood vessels. Reduced stimulation of β1-adrenergic receptors in the heart would result in bradycardia, while reduced stimulation of α1-adrenergic receptors in the vasculature would lead to vasodilation and hypotension. Further research is required to validate this hypothesis and identify the specific molecular targets of this compound.

Conclusion and Future Directions

This compound stands out as a structurally unique natural product with potent and well-defined cardiovascular effects. Its complex chemical architecture presents a significant challenge for total synthesis but also offers a rich scaffold for the design of novel therapeutic agents. Future research should focus on:

-

Deconvolution of the Pharmacological Mechanism: Utilizing modern pharmacological techniques to identify the specific molecular targets of this compound and elucidate the signaling pathways responsible for its hypotensive and bradycardic effects.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to understand which structural features are essential for its biological activity. This could lead to the development of more potent and selective compounds.

-

Exploration of Other Potential Biological Activities: Given the diverse biological effects of other Galbulimima alkaloids, including psychotropic and anti-cancer properties, a broader screening of this compound's activity is warranted.

A deeper understanding of this compound's chemistry and pharmacology will be crucial for unlocking its full therapeutic potential.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Synthesis of psychotropic alkaloids from Galbulimima - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000177) [hmdb.ca]

- 7. pubs.acs.org [pubs.acs.org]

The Alkaloid Himandridine: A Technical Guide to its Natural Sources, Isolation, and Putative Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Himandridine is a complex polycyclic alkaloid belonging to the diverse family of natural products isolated from the bark of trees of the genus Galbulimima. These alkaloids have garnered significant interest due to their potent and varied neuroactive effects, suggesting potential applications in drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its proposed biosynthetic pathway. Quantitative data from the literature is summarized, and logical relationships in experimental workflows and biosynthetic hypotheses are visualized using structured diagrams.

Natural Sources of this compound

The primary natural sources of this compound are trees belonging to the genus Galbulimima, which is the sole genus in the family Himantandraceae. Specifically, this compound has been isolated from the bark of the following species:

-

Galbulimima belgraveana : Found in the rainforests of Papua New Guinea, the Solomon Islands, and Queensland, Australia. This species is the most frequently cited source of this compound and other related alkaloids.[1][2]

-

Galbulimima baccata : Native to Northern Queensland, Australia. The bark of this species also contains a complex mixture of alkaloids, including this compound.[2][3]

The total alkaloid content in the bark of these trees is known to be highly variable, ranging from trace amounts up to 0.5% of the dry weight.[4] The relative abundance of individual alkaloids, including this compound, also varies significantly between different trees.[4]

Quantitative Data

Precise quantitative data for the yield of this compound from Galbulimima bark is not extensively reported in the available literature. However, the overall yield of the total alkaloid mixture provides a context for the potential abundance of any single constituent.

| Parameter | Value | Source Species | Reference |

| Total Alkaloid Content | Trace - 0.5% (of dry bark weight) | Galbulimima belgraveana, Galbulimima baccata | [4] |

Experimental Protocols

The isolation of this compound from its natural sources involves a multi-step process encompassing extraction, acid-base partitioning, and chromatographic purification. The following is a generalized protocol based on methodologies described in the literature.[3]

Extraction of Crude Alkaloids

-

Milling and Extraction : The dried and milled bark of Galbulimima sp. is exhaustively extracted with methanol at room temperature.

-

Concentration : The methanolic extract is concentrated under reduced pressure to yield a crude residue.

Acid-Base Liquid-Liquid Extraction for Alkaloid Enrichment

-

Alkaline Suspension : The crude extract is suspended in an aqueous solution of sodium hydroxide (e.g., 5% NaOH).

-

Organic Solvent Extraction (1) : This alkaline suspension is then extracted with a non-polar organic solvent such as diethyl ether or chloroform. This step removes non-alkaloidal, neutral, and weakly acidic compounds.

-

Acidic Extraction : The organic layer containing the alkaloids is then extracted with an aqueous acid solution (e.g., 4% HCl). The alkaloids, being basic, partition into the acidic aqueous phase as their hydrochloride salts.

-

Basification and Organic Solvent Extraction (2) : The acidic aqueous extract is washed with an organic solvent to remove any remaining neutral impurities. The aqueous layer is then basified with ammonia to a pH of approximately 10. This liberates the free-base alkaloids.

-

Final Extraction : The free-base alkaloids are then extracted into an organic solvent like chloroform.

-

Concentration : The final organic extract is dried and evaporated to yield a crude mixture of total alkaloids.

Isolation and Purification of this compound

-

Chromatography : The crude alkaloid mixture is subjected to column chromatography on silica gel.

-

Elution : A gradient elution system is employed, typically using a mixture of a polar solvent (e.g., methanol) and a less polar solvent (e.g., dichloromethane), often with the addition of a small amount of a basic modifier like ammonia to prevent tailing of the alkaloids.

-

Fraction Collection and Analysis : Fractions are collected and analyzed by techniques such as thin-layer chromatography (TLC) to identify those containing this compound.

-

Crystallization : Fractions enriched in this compound can be further purified by recrystallization from a suitable solvent to yield the pure alkaloid.

Experimental Workflow Diagram

Biosynthesis of this compound (Proposed)

The biosynthesis of the complex Galbulimima alkaloids, including this compound (a Class II alkaloid), has not been fully elucidated through enzymatic studies. However, a plausible biosynthetic pathway has been proposed based on biomimetic synthesis and the co-occurrence of various alkaloid congeners within the plant.[1][3]

The core hypothesis involves a common linear polyene precursor that undergoes a divergent intramolecular Diels-Alder reaction to form the characteristic polycyclic skeletons of the different classes of Galbulimima alkaloids.[1][3]

Key Steps in the Proposed Biosynthetic Pathway

-

Formation of a Linear Polyene Precursor : A hypothetical linear polyene molecule is assembled from simpler metabolic building blocks.

-

Intramolecular Diels-Alder Cycloaddition : This linear precursor, containing diene and dienophile moieties, undergoes a regiodivergent intramolecular Diels-Alder reaction. The specific regiochemistry of this cycloaddition is thought to determine the foundational carbon skeleton of the different alkaloid classes.[1]

-

Post-Cycloaddition Modifications : Following the key cycloaddition event, a series of enzymatic modifications, including reductions, oxidations, cyclizations, and acylations, are proposed to occur to generate the final, structurally diverse alkaloids, including this compound.

Proposed Biosynthetic Pathway Diagram

Pharmacological Signaling Pathways

Currently, there is a lack of specific studies detailing the pharmacological signaling pathways and molecular targets of this compound. While the bark extracts of Galbulimima species are known for their psychotropic effects, and other co-occurring alkaloids like himbacine have been characterized as muscarinic receptor antagonists, the specific mechanism of action for this compound remains an area for future research.[5] The complex structure of this compound suggests the potential for novel interactions with neuronal receptors and signaling cascades, making it a compelling candidate for further pharmacological investigation.

Conclusion

This compound is a structurally intriguing alkaloid naturally found in the bark of Galbulimima belgraveana and G. baccata. While methods for its extraction and isolation are established, its precise yield from these sources is variable and not well-documented. The proposed biosynthetic pathway, centered around a key intramolecular Diels-Alder reaction, provides a logical framework for understanding the origin of its complex architecture, though it awaits experimental verification. The pharmacological properties of this compound are largely unexplored, presenting a significant opportunity for research into its mechanism of action and potential therapeutic applications. Further studies are warranted to quantify its abundance in its natural sources, elucidate its complete biosynthetic pathway, and identify its molecular targets and signaling mechanisms within the central nervous system.

References

- 1. Total Synthesis of the Galbulimima Alkaloids Himandravine and GB17 Using Biomimetic Diels–Alder Reactions of Double Diene Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of psychotropic alkaloids from Galbulimima - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

Uncharted Territory: The Biological Activities of Himandridine Remain Undocumented

A comprehensive review of scientific literature reveals a significant gap in the current understanding of the biological activities of a compound identified as Himandridine. Despite extensive searches of chemical and biological databases, no peer-reviewed studies, quantitative data, or detailed experimental protocols specifically associated with "this compound" have been found.

This lack of available information prevents the construction of a detailed technical guide as requested. The core requirements, including the presentation of quantitative data in structured tables, elucidation of experimental methodologies, and visualization of signaling pathways, cannot be fulfilled without primary or secondary research data.

It is possible that "this compound" is a novel, recently synthesized compound with research yet to be published. Alternatively, it may be a compound known by a different name, a trivial name not widely adopted in scientific literature, or a potential misspelling of a different molecule. For instance, searches have yielded information on "Himanimide C," a compound with documented synthesis and biological evaluation, but any relation to "this compound" is purely speculative.[1][2]

Without accessible research, any discussion on the potential biological effects, mechanisms of action, or associated signaling pathways of this compound would be entirely conjectural and fall outside the scope of a factual technical guide.

Researchers, scientists, and drug development professionals interested in this specific compound are encouraged to:

-

Verify the compound's name and chemical structure. Cross-referencing with internal laboratory documentation or the original source of the name is crucial.

-

Consult specialized chemical registries for any potential alternative names or identifiers.

-

Engage with the original researchers or institution that may have synthesized or studied the compound, as the data may be in pre-publication stages.

Until published data becomes available, the biological landscape of this compound remains an uncharted area for the scientific community.

References

Unraveling the Enigma: The Elusive Mechanism of Action of Himandridine

Researchers and drug development professionals are currently faced with a significant knowledge gap regarding the precise underlying mechanism of action of Himandridine, a complex alkaloid isolated from the bark of the Australian rainforest tree, Galbulimima belgraveana. Despite its intriguing chemical structure and the known psychoactive properties of the bark from which it is derived, detailed pharmacological data, quantitative analyses of its biological effects, and specific cellular targets remain largely uncharacterized in publicly available scientific literature.

This compound is a member of a diverse family of over 40 structurally related alkaloids found in Galbulimima species.[1] While the barks of these trees have a history of use in traditional medicine in Papua New Guinea for their psychoactive effects, there is no direct scientific evidence to attribute these properties to any single alkaloid, including this compound.[2] Early pharmacological screenings of 12 of these alkaloids, including this compound, were conducted between 1950 and 1970; however, a detailed report of the findings is not available.[1]

The Galbulimima alkaloids are broadly categorized into four classes based on their structural features. This compound is classified as a type II alkaloid.[3] Pharmacological studies on these different classes have revealed a range of physiological effects. For instance, class I alkaloids are associated with bradycardia (slowed heart rate), while class II alkaloids, which include this compound, have been linked to tachycardia (rapid heart rate) and hypotension (low blood pressure).[3] Class III alkaloids, such as himgaline, have demonstrated antispasmodic properties.[3]

A significant breakthrough in understanding the potential pharmacology of this family of compounds came from the study of a related class I alkaloid, himbacine. Himbacine has been identified as a potent antagonist of muscarinic receptors.[4] This discovery was pivotal, as it provided the chemical scaffold for the development of Vorapaxar, a thrombin receptor (protease-activated receptor-1 or PAR-1) antagonist.[4][5] Vorapaxar is now an FDA-approved drug used to reduce the risk of thrombotic cardiovascular events in patients with a history of myocardial infarction or with peripheral arterial disease.[4]

The established mechanism of himbacine as a G-protein coupled receptor (GPCR) antagonist provides a plausible, yet unconfirmed, starting point for investigating the mechanism of action of this compound. It is conceivable that this compound may also interact with one or more GPCRs, which could explain its observed effects on heart rate and blood pressure. However, without direct experimental evidence, this remains speculative.

To elucidate the mechanism of action of this compound, a systematic and multi-faceted research approach would be required. The following workflow outlines a potential strategy for future investigations.

Experimental Protocols for Future Research

To move forward, researchers would need to conduct a series of experiments. The following are hypothetical, yet standard, protocols that would be essential in determining the mechanism of action of this compound.

1. High-Throughput Receptor Binding Assays:

-

Objective: To identify potential molecular targets of this compound.

-

Methodology: A broad panel of recombinant human receptors, ion channels, and enzymes would be used. This compound would be incubated with each target at various concentrations. The binding affinity (Ki) would be determined using radioligand displacement assays or other suitable biophysical methods. A commercially available screening service, such as the Psychoactive Drug Screening Program (PDSP), could be utilized for this purpose.

2. Cell-based Functional Assays:

-

Objective: To determine the functional activity of this compound at its identified targets.

-

Methodology: Cells expressing the target receptor(s) of interest would be treated with varying concentrations of this compound. Downstream signaling events, such as changes in intracellular calcium levels, cyclic AMP (cAMP) production, or ERK phosphorylation, would be measured using techniques like fluorescent imaging, FRET-based biosensors, or Western blotting. These assays would determine whether this compound acts as an agonist, antagonist, or allosteric modulator.

3. Electrophysiological Studies:

-

Objective: To investigate the effects of this compound on ion channel activity.

-

Methodology: If initial screens suggest an interaction with ion channels, patch-clamp electrophysiology would be employed on cells expressing the specific channel subtype. This technique would allow for the direct measurement of ion flow and the characterization of this compound's effect on channel gating and conductance.

4. In Vivo Pharmacological Studies:

-

Objective: To correlate the in vitro findings with physiological effects in a living organism.

-

Methodology: Animal models (e.g., rodents) would be administered this compound. Cardiovascular parameters (heart rate, blood pressure), central nervous system activity (locomotor activity, behavioral assays), and other relevant physiological responses would be monitored. These studies would be crucial to confirm the previously reported effects and to uncover new ones.

Conclusion

References

Unveiling Himandridine: A Technical Guide to its Discovery and Isolation from Galbulimima

For Researchers, Scientists, and Drug Development Professionals

Abstract

Himandridine, a prominent member of the structurally complex Class II alkaloids isolated from the bark of the Australian and Papua New Guinean rainforest trees of the genus Galbulimima, has been a subject of phytochemical interest for decades. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this hexacyclic alkaloid. It details the foundational acid-base extraction techniques and chromatographic separation methods employed for its purification. Furthermore, this document collates the available spectroscopic data that were pivotal in determining its intricate molecular architecture. The biosynthetic pathway, believed to involve a key Diels-Alder reaction, is also outlined. This guide serves as a crucial resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics, providing a consolidated repository of the essential data and methodologies related to this compound.

Introduction

The genus Galbulimima, belonging to the ancient family Himantandraceae, is a rich source of a unique and structurally diverse group of over 40 alkaloids.[1] These compounds have attracted significant attention due to their complex chemical structures and notable biological activities. The initial investigations into the chemical constituents of Galbulimima species, primarily G. baccata and G. belgraveana, date back to the 1950s.[2] A seminal review by Ritchie and Taylor highlighted the remarkable variability in both the total alkaloid content, which ranges from trace amounts to 0.5%, and the relative proportions of individual alkaloids between different bark samples.[1]

This compound stands out as a major representative of the Class II Galbulimima alkaloids, a classification based on the connectivity between the piperidine and decalin core structures.[3] Early pharmacological screening revealed that this compound induces marked and sustained hypotension and bradycardia (a reduction in heart rate) in animal models, distinguishing its biological profile from other Galbulimima alkaloids like himbacine, which causes tachycardia.

The structural elucidation of this compound was a significant achievement in natural product chemistry, accomplished through a combination of classical chemical degradation and spectroscopic analysis, and its structure was rigorously confirmed through chemical correlation with Himbosine. This guide will provide an in-depth look at the technical aspects of its discovery and isolation.

Isolation of this compound

Quantitative Data

Precise yield data for the isolation of this compound from a specific batch of Galbulimima bark is not extensively reported in modern literature, largely due to the variability of alkaloid content in the plant material.[1] The total alkaloid content can be up to 0.5% of the dried bark's weight. As a major alkaloid, this compound is expected to be present in relatively higher concentrations compared to the numerous minor alkaloids, some of which have been isolated in yields as low as 18-35 mg from 10 kg of bark.

Table 1: General Quantitative Data for Galbulimima Alkaloid Isolation

| Parameter | Value | Reference |

| Total Alkaloid Content | Trace - 0.5% of dried bark | [1] |

| Example Yield (Minor Alkaloids) | 18-35 mg from 10 kg of bark |

Experimental Protocol: Extraction and Isolation

The isolation of this compound from Galbulimima bark follows a classical acid-base extraction procedure, which takes advantage of the basic nature of alkaloids. This is followed by chromatographic separation to isolate the individual compounds.

Step 1: Maceration and Extraction The dried and milled bark of Galbulimima is exhaustively extracted with a polar solvent, typically methanol, at room temperature. This process is repeated multiple times to ensure the complete extraction of the alkaloids.

Step 2: Acid-Base Partitioning The crude methanolic extract is concentrated, and the residue is subjected to an acid-base liquid-liquid extraction.

-

The residue is suspended in an acidic aqueous solution (e.g., 4% HCl), which protonates the alkaloids, rendering them water-soluble.

-

This acidic solution is then washed with an immiscible organic solvent (e.g., ether) to remove neutral and acidic impurities.

-

The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonia to pH 10). This deprotonates the alkaloids, making them soluble in organic solvents.

-

The liberated alkaloid bases are then extracted into an immiscible organic solvent, such as chloroform or ether.[4]

Step 3: Chromatographic Separation The crude alkaloid mixture obtained from the acid-base extraction is a complex mixture that requires further separation. While the original detailed chromatographic conditions for this compound are found in older literature, modern approaches would typically involve:

-

Column Chromatography: The crude alkaloid mixture is subjected to column chromatography over silica gel or alumina.

-

Gradient Elution: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system for alkaloid separation is a mixture of dichloromethane and methanol, often with a small amount of ammonia to prevent tailing of the basic compounds.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Further Purification: Fractions enriched with this compound may require further chromatographic steps, such as preparative TLC or HPLC, to achieve high purity.

Structural Elucidation

The determination of the complex, hexacyclic structure of this compound was a significant undertaking that relied on a combination of chemical degradation, spectroscopic methods, and correlation with other alkaloids.

Spectroscopic Data

While the original publications contain the foundational spectroscopic data, modern spectroscopic techniques would provide more detailed information. The following represents a summary of the types of data used for structure elucidation.

Table 2: Spectroscopic Data for this compound

| Technique | Data Type | Interpretation |

| Mass Spectrometry (MS) | Molecular Ion Peak (M+) | Determines the molecular weight and elemental composition. |

| Fragmentation Pattern | Provides information about the structural fragments of the molecule. | |

| Infrared (IR) Spectroscopy | Absorption Bands | Indicates the presence of functional groups such as esters and double bonds.[4] |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR Chemical Shifts & Coupling Constants | Reveals the number and connectivity of hydrogen atoms in the molecule. |

| ¹³C NMR Chemical Shifts | Shows the number and types of carbon atoms (e.g., sp², sp³, carbonyl). | |

| 2D NMR (COSY, HMQC, HMBC) | Establishes the detailed connectivity and spatial relationships between atoms. | |

| X-ray Crystallography | Crystal Structure | Provides the definitive three-dimensional structure and absolute stereochemistry. |

Chemical Structure

The definitive structure of this compound was established through these comprehensive analytical studies.

Caption: Chemical Structure of this compound.

Note: A placeholder for the chemical structure image is used in the DOT script as direct image generation is not supported. In a final document, this would be replaced with a 2D chemical structure drawing of this compound.

Biosynthesis

The biosynthesis of the complex Galbulimima alkaloids, including this compound, is believed to proceed through a common polyene precursor. A key proposed step in the formation of the intricate carbon skeleton is a regiodivergent Diels-Alder cycloaddition reaction. This hypothesis is supported by biomimetic synthetic studies that have successfully constructed the core structures of various classes of these alkaloids.

Caption: Proposed Biosynthetic Pathway of this compound.

Experimental Workflows

The overall workflow for the discovery and isolation of this compound can be visualized as a multi-step process starting from the plant material and culminating in the pure compound.

Caption: General Workflow for this compound Isolation.

Conclusion

This compound remains a significant natural product due to its complex structure and interesting biological activity. The foundational work on its isolation and structure elucidation laid the groundwork for further investigations into the rich chemistry of Galbulimima alkaloids. This technical guide consolidates the key information regarding its discovery and isolation, providing a valuable resource for the scientific community. Future research may focus on the total synthesis of this compound and its analogs to explore their therapeutic potential more thoroughly.

References

A Comprehensive Review of Himandridine: Synthesis, Biological Activity, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Himandridine is a structurally complex piperidine alkaloid isolated from the bark of the Australian rainforest tree Galbulimima belgraveana. As a member of the diverse family of Galbulimima alkaloids, it represents a fascinating and challenging target for synthetic chemists and a potential, yet underexplored, source of novel pharmacological agents. This technical guide provides a comprehensive review of the current state of knowledge on this compound, with a focus on its chemical synthesis, known biological effects, and the activities of structurally related compounds that may inform future research.

Physicochemical Properties of this compound

This compound is a hexacyclic natural product with a dense and stereochemically rich architecture. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₃₇NO₇ | |

| Molecular Weight | 523.6 g/mol | |

| CAS Number | 15521-76-3 | |

| Appearance | Solid | |

| Synonyms | NSC 23972 | |

| Natural Source | Galbulimima sp. |

Total Synthesis of (–)-Himandridine

The first and only total synthesis of (–)-himandrine was accomplished by Movassaghi, Tjandra, and Qi in 2009.[1][2][3] This landmark achievement in natural product synthesis features a number of noteworthy transformations, including a diastereoselective Diels-Alder reaction, a formal [3+3] annulation, and a biogenetically inspired oxidative spirocyclization.[1][2][3]

Experimental Protocols for Key Synthesis Steps

A detailed, step-by-step experimental protocol for the total synthesis of (–)-himandrine is beyond the scope of this review. However, the key transformations and general reaction conditions are outlined below, based on the published work. For full experimental details, including reagent quantities, reaction times, and purification methods, readers are directed to the supporting information of the original publication by Movassaghi et al. in the Journal of the American Chemical Society.

1. Suzuki Coupling and Copper-Mediated Vinylation: The synthesis commences with a Suzuki coupling between a vinyl-gem-dibromide and a boronic acid, followed by a copper-mediated coupling with an azetidinone to introduce the nitrogen-containing fragment.[2]

2. Diels-Alder Cycloaddition: A key tetraene intermediate undergoes an intramolecular Diels-Alder reaction to construct the core tricyclic system, setting four stereocenters with high selectivity.[2]

3. Mukaiyama Aldol Reaction: A subsequent Mukaiyama aldol reaction is employed to form a third ring and introduce a functional handle for further elaboration.[2]

4. Imine-Enamine Annulation: Two additional rings are formed through a lithiation of an imine, followed by a Michael addition into an enone. The resulting intermediate tautomerizes to an enamine, which then adds back into a ketone, yielding a cyclohexanol in a process that mimics a hypothesized biosynthetic pathway.[2]

5. Vilsmeier Reagent-Mediated Cyclization: The formation of a dihydrofuran ring is achieved through the use of the Vilsmeier reagent, which facilitates an enolate-type addition into a chloroimine, followed by the addition of a sterically hindered tertiary alcohol into the resulting imine.[2]

6. Late-Stage Oxidative Spirocyclization: In the final key step, treatment of a cyclohexenone precursor with NCS promotes the addition of a piperidine nitrogen into the ring, completing the hexacyclic carbon skeleton of this compound.[2]

Synthesis Workflow Diagram

Caption: A simplified workflow for the total synthesis of (–)-Himandridine.

Biological Activity and Mechanism of Action

This compound

There is a significant lack of published research on the specific biological activities and mechanism of action of this compound. An early study noted that himandrine induced "marked and sustained hypotension" and reduced heart rate in cats at a dose of 2.5 mg/kg (i.v.).[4] However, to date, no comprehensive pharmacological studies have been published, and no specific molecular targets have been identified.

Related Galbulimima Alkaloids

To provide context and suggest potential avenues for future investigation, it is informative to review the biological activities of other well-studied alkaloids from the same plant source.

| Alkaloid | Class | Known Biological Activity | Mechanism of Action | Key Quantitative Data | Reference |

| Himbacine | Class I | Antispasmodic, potential for Alzheimer's treatment | Potent muscarinic acetylcholine receptor (M₂) antagonist | Kd = 4 nM for M₂ receptor | [2][4] |

| GB18 | Class I | Inhibition of mouse preening (effects on cognition) | Potent antagonist of kappa- and mu-opioid receptors | - | [2] |

| GB7 acetate | - | Anticancer effects in colorectal cancer cells | Induces autophagy, suppresses cell proliferation and metastasis | - |

The potent and specific activities of related Galbulimima alkaloids, such as the muscarinic receptor antagonism of himbacine and the opioid receptor antagonism of GB18, suggest that this compound is also likely to possess significant bioactivity.[2][4] Its unique and complex structure may confer selectivity for a novel molecular target.

Putative Signaling Pathway and Mechanism of Action

Given the absence of direct experimental evidence for this compound's mechanism of action, a definitive signaling pathway cannot be described. However, based on the known activities of its structural relatives, it is plausible that this compound interacts with G-protein coupled receptors (GPCRs), such as muscarinic or opioid receptors. Further research, including receptor binding assays and functional studies, is required to elucidate its mechanism of action.

Future Research and Drug Development

The successful total synthesis of (–)-himandrine has opened the door for a more thorough investigation of its biological properties.[1][2][3] The development of a scalable synthetic route would enable the production of sufficient quantities of this compound for comprehensive pharmacological screening.

Future research should focus on:

-

Broad biological screening: Testing this compound against a wide range of molecular targets, including GPCRs, ion channels, and enzymes, to identify its primary mechanism of action.

-

Structure-activity relationship (SAR) studies: The total synthesis route provides a platform for the creation of analogs of this compound to explore how structural modifications impact its biological activity.

-

In vivo studies: Further investigation of the hypotensive and bradycardic effects of this compound to understand the underlying physiological mechanisms.

The complex and unique chemical architecture of this compound, coupled with the potent bioactivities of other Galbulimima alkaloids, makes it a compelling candidate for further research and a potential starting point for the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Proposed Biosynthesis of Himandridine

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Himandridine is a complex polycyclic alkaloid belonging to the Galbulimima family of natural products, isolated from the bark of the Australian rainforest tree Galbulimima belgraveana.[1] These alkaloids, including this compound, have garnered significant interest due to their unique structural architectures and potential biological activities. While the complete enzymatic pathway for this compound biosynthesis remains to be elucidated, a plausible biosynthetic route has been proposed based on biomimetic total synthesis studies. This guide provides a comprehensive overview of this proposed pathway, focusing on the key precursors, intermediates, and the strategic chemical transformations thought to be involved. It is important to note that specific enzymes and the genes encoding them have not yet been identified. Therefore, this document also outlines the general experimental methodologies that would be employed to fully characterize this fascinating biosynthetic pathway.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of Galbulimima alkaloids, including this compound, is thought to originate from simple metabolic precursors and proceed through a series of complex cycloaddition reactions. The currently accepted hypothesis is built upon early proposals and has been significantly refined by insights from total synthesis efforts.

Precursors

The foundational hypothesis, first proposed by Taylor and co-workers in 1961, suggests that the carbon skeleton of Galbulimima alkaloids is derived from nine acetate units, one pyruvate unit, and a molecule of ammonia.[2][3] These fundamental building blocks of primary metabolism are believed to assemble into a linear polyketide-like precursor.

Formation of a Key "Double Diene" Intermediate

The linear precursor is proposed to undergo a series of enzymatic transformations, including cyclization and functional group manipulations, to form a crucial intermediate, a "double diene" containing linear precursor. This intermediate is central to the proposed biosynthesis as it serves as the common precursor to the diverse range of Galbulimima alkaloid skeletons.[2]

Key Transformation: Regiodivergent Diels-Alder Reactions

The structural complexity and diversity of the Galbulimima alkaloids are hypothesized to arise from a series of intramolecular Diels-Alder reactions.[1][2][4] Specifically, the "double diene" intermediate is thought to undergo regiodivergent [4+2] cycloadditions. This means that the same precursor can cyclize in different ways to form distinct carbocyclic cores, leading to different classes of alkaloids.[2] The proposed pathway to this compound involves a specific regiochemistry of these cycloadditions, followed by further oxidative and reductive tailoring reactions to yield the final natural product.

The proposed biosynthetic pathway is visualized in the diagram below.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

As the biosynthesis of this compound has been studied primarily through synthetic and theoretical approaches, there is a notable absence of quantitative biochemical data. Information regarding enzyme kinetics, substrate specificity, precursor flux, and product yields within Galbulimima belgraveana is not currently available in the scientific literature. The table below summarizes the type of data that would be collected once the relevant enzymes are identified and characterized.

| Data Category | Description | Relevance to Pathway Elucidation | Status |

| Enzyme Kinetics | Michaelis-Menten constants (Km, Vmax, kcat) for each enzyme in the pathway with their respective substrates. | Determines the efficiency and rate of each enzymatic step, identifying potential rate-limiting steps. | Unavailable |

| Substrate Specificity | The range of substrates that each enzyme can act upon. | Helps to understand the metabolic grid and potential for generating structural diversity. | Unavailable |

| Precursor Uptake | Rate of incorporation of labeled precursors (e.g., ¹³C-acetate, ¹⁵N-ammonia) into this compound. | Confirms the origin of the carbon and nitrogen atoms in the final molecule. | Unavailable |

| Intermediate Pools | Steady-state concentrations of key biosynthetic intermediates within the plant tissue. | Provides insights into the flux through the pathway and identifies potential bottlenecks. | Unavailable |

| Gene Expression Levels | Relative transcript abundance (e.g., via qRT-PCR or RNA-Seq) of the biosynthetic genes. | Correlates gene activity with alkaloid production under different conditions. | Unavailable |

Experimental Protocols for Pathway Elucidation

The definitive characterization of the this compound biosynthetic pathway will require a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that are typically employed in the field of natural product biosynthesis.

Isotopic Labeling Studies

-

Objective: To trace the incorporation of primary metabolites into the this compound scaffold, thereby confirming the proposed precursors.

-

Methodology:

-

Precursor Administration: Feed stable isotope-labeled precursors (e.g., [¹³C₂]acetate, [¹³C₃]pyruvate) to cell cultures of Galbulimima belgraveana or inject into the living plant.

-

Incubation: Allow sufficient time for the plant's metabolism to incorporate the labeled precursors into downstream secondary metabolites.

-

Extraction: Harvest the plant tissue and perform a standard alkaloid extraction to isolate this compound.

-

Analysis: Analyze the purified this compound using Nuclear Magnetic Resonance (NMR) spectroscopy to detect ¹³C enrichment at specific positions in the molecule and Mass Spectrometry (MS) to determine the overall level of incorporation.

-

Interpretation: The pattern of ¹³C-labeling provides direct evidence for the biosynthetic origin of the carbon skeleton.

-

Enzyme Assays

-

Objective: To identify and characterize the enzymatic activities responsible for the key transformations in the pathway.

-

Methodology:

-

Protein Extraction: Prepare a crude protein extract from G. belgraveana tissue known to produce this compound.

-

Substrate Incubation: Incubate the protein extract with a hypothesized substrate (e.g., a synthetic version of the "double diene" intermediate) and necessary co-factors (e.g., NADPH, ATP).

-

Product Detection: Use techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the expected product.

-

Enzyme Purification: If activity is detected, use chromatographic techniques (e.g., affinity, ion exchange, size exclusion) to purify the responsible enzyme.

-

Kinetic Analysis: Once purified, perform kinetic assays by varying the substrate concentration to determine Km and Vmax.

-

Gene Identification and Functional Characterization

-

Objective: To identify the genes encoding the biosynthetic enzymes.

-

Methodology:

-

Transcriptome Sequencing (RNA-Seq): Compare the transcriptomes of this compound-producing and non-producing tissues or developmental stages to identify differentially expressed genes. Genes encoding enzymes like polyketide synthases, cyclases, and oxidoreductases would be prime candidates.

-

Gene Cloning and Heterologous Expression: Clone the candidate genes into a suitable expression host (e.g., E. coli, yeast, or Nicotiana benthamiana).

-

Functional Verification: Perform enzyme assays with the purified recombinant protein and the relevant substrate to confirm its function. For example, a candidate cyclase would be tested for its ability to convert the linear precursor into a cyclic intermediate.

-

Gene Silencing: Use techniques like RNA interference (RNAi) in G. belgraveana cell cultures to silence the expression of a candidate gene. A corresponding decrease in this compound production would provide strong evidence for the gene's role in the pathway.

-

The logical workflow for elucidating the biosynthetic pathway is depicted below.

Caption: Workflow for biosynthetic pathway elucidation.

Conclusion

The biosynthesis of this compound represents a fascinating and complex area of natural product chemistry. While the pathway is currently understood through the lens of proposed precursors and biomimetic cycloaddition reactions, the enzymatic machinery driving these transformations in nature remains a "black box." The insights from total synthesis have provided a strong foundation and a clear roadmap for future research. The application of modern experimental techniques, such as isotopic labeling, transcriptomics, and heterologous expression, will be crucial in isolating the enzymes and genes involved. A full elucidation of the this compound biosynthetic pathway will not only be a significant scientific achievement but could also open avenues for the biotechnological production of these and other structurally unique alkaloids for drug development.

References

The Complex Polycyclic Piperidine Alkaloids: A Technical Guide to Himandrine and Himandravine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of himandrine and himandravine, two structurally complex piperidine alkaloids isolated from the bark of trees of the Galbulimima genus. These natural products have garnered significant interest in the scientific community due to their intricate polycyclic scaffolds and potential biological activities. This document details their chemical structures, spectroscopic data, total synthesis, and known biological effects, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction

Himandrine and himandravine belong to the diverse family of Galbulimima alkaloids, which are characterized by a piperidine ring embedded within a complex polycyclic framework. These compounds are of significant interest due to their challenging molecular architectures, which have spurred the development of innovative synthetic strategies. While the user's initial query specified "himandridine," our comprehensive search of the chemical literature suggests a likely reference to the well-documented alkaloids, himandrine and himandravine, isolated from plant species historically classified under Himantandra, a synonym for Galbulimima.

Chemical Structure and Spectroscopic Data

The absolute stereochemistry of these intricate molecules has been established through extensive spectroscopic analysis and confirmed by total synthesis.

Himandrine

Himandrine is a hexacyclic alkaloid featuring a unique spiro-fused piperidine ring system. Its complex structure has been elucidated through detailed NMR and mass spectrometry studies. The total synthesis of (-)-himandrine by Movassaghi and colleagues in 2009 unequivocally confirmed its structure and absolute stereochemistry[1][2][3][4].

Table 1: Spectroscopic Data for Synthetic (-)-Himandrine [3][4]

| Data Type | Value |

| ¹H NMR (CDCl₃) | Refer to supplementary information of Movassaghi et al., J. Am. Chem. Soc. 2009, 131, 9648-9650 for detailed spectral data. |

| ¹³C NMR (CDCl₃) | Refer to supplementary information of Movassaghi et al., J. Am. Chem. Soc. 2009, 131, 9648-9650 for detailed spectral data. |

| Optical Rotation | [α]²²_D = -21 (c 0.12, CHCl₃) |

| High-Resolution Mass Spectrometry (HRMS) | Refer to supplementary information of Movassaghi et al., J. Am. Chem. Soc. 2009, 131, 9648-9650 for detailed spectral data. |

Himandravine

Himandravine is a tetracyclic piperidine alkaloid that shares a common tricyclic perhydronaphthofuranone ring system with other Galbulimima alkaloids like himbacine. The first total synthesis of (+)-himandravine was reported by Chackalamannil and coworkers in 2001, which also confirmed its structure and absolute stereochemistry.

Table 2: Spectroscopic Data for Synthetic (+)-Himandravine

| Data Type | Value |

| ¹H NMR (CDCl₃) | Refer to supplementary information of Chackalamannil et al., Org. Lett. 2001, 3, 1427-1429 for detailed spectral data. |

| ¹³C NMR (CDCl₃) | Refer to supplementary information of Chackalamannil et al., Org. Lett. 2001, 3, 1427-1429 for detailed spectral data. |

| X-ray Crystallography | The structure of himandravine hydrochloride has been confirmed by X-ray crystallography. |

Total Synthesis

The total syntheses of himandrine and himandravine represent significant achievements in organic chemistry, showcasing elegant and innovative synthetic strategies to construct their complex molecular architectures.

Total Synthesis of (-)-Himandrine

The first total synthesis of (-)-himandrine was accomplished by the Movassaghi group[1][2][3][4]. Key features of their approach include a diastereoselective Diels-Alder reaction to rapidly construct the tricyclic ABC-ring system, a formal [3+3] annulation to form the CDE-ring system, and a biomimetically inspired oxidative spirocyclization in a late stage of the synthesis[1][2][3][4].

Caption: Key stages in the total synthesis of (-)-himandrine.

-

Suzuki Cross-Coupling: To a solution of the dibromoolefin in THF was added the boronic acid, followed by an aqueous solution of Tl₂CO₃. The mixture was degassed, and Pd(PPh₃)₄ was added. The reaction was stirred at room temperature until completion.

-

Intramolecular Diels-Alder Reaction: The tetraene precursor was dissolved in a suitable solvent and heated to induce the intramolecular [4+2] cycloaddition, yielding the tricyclic core.

-

Biomimetic Oxidative Spirocyclization: The advanced pentacyclic intermediate was treated with N-chlorosuccinimide (NCS) in acetonitrile to effect the key spirocyclization, forming the hexacyclic core of himandrine[3].

Total Synthesis of (+)-Himandravine

The first total synthesis of (+)-himandravine was achieved by Chackalamannil and his team. A key step in their synthesis is a highly diastereoselective intramolecular Diels-Alder reaction of a tetraene intermediate that contains the entire carbon framework of the natural product.

Caption: Synthetic route to (+)-himandravine.

-

Epimerization of Piperidine Aldehyde: The trans-2-formyl-6-methyl-N-Boc-piperidine was treated with triethylamine on silica gel to yield the corresponding cis-isomer.

-

Intramolecular Diels-Alder Reaction: The tetra-ene intermediate was heated in a suitable solvent to facilitate the key intramolecular cycloaddition, which proceeded with high diastereoselectivity.

Biological Activity and Mechanism of Action

The biological activities of himandrine and himandravine are not as extensively studied as some other Galbulimima alkaloids like himbacine. However, preliminary studies have indicated some interesting pharmacological properties.

Himandrine

Early pharmacological studies on himandrine revealed that it possesses central nervous system (CNS) depressant and hypotensive effects. It has been suggested that himandrine may act by suppressing sympathetic centers in the hypothalamus.

Caption: Hypothetical mechanism of himandrine's biological effects.

Himandravine

The synthesis of himandravine was primarily motivated by the need for structure-activity relationship (SAR) studies of himbacine analogs as muscarinic receptor antagonists. Himbacine is a potent antagonist of muscarinic acetylcholine receptors, and understanding how structural modifications, such as the stereochemistry of the piperidine moiety found in himandravine, affect receptor binding and selectivity is crucial for the development of new therapeutic agents.

Conclusion

Himandrine and himandravine are remarkable examples of the structural diversity and complexity found in natural products. Their total syntheses have not only provided access to these rare molecules for further biological evaluation but have also pushed the boundaries of modern synthetic organic chemistry. The preliminary pharmacological data for himandrine suggest potential for further investigation into its effects on the central nervous and cardiovascular systems. Continued research into these and other Galbulimima alkaloids holds promise for the discovery of new lead compounds for drug development.

References

Himandridine: A Comprehensive Physicochemical Profile for Researchers

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the known physicochemical properties of Himandridine, a complex alkaloid isolated from plants of the Galbulimima species.[1][2] The information presented herein is intended to support research and development activities involving this natural product.

Core Physicochemical Properties

Quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₇NO₇ | [1][2][3] |

| Molecular Weight | 523.6 g/mol | [1] |

| 523.62 g/mol | [2][3][4] | |

| Appearance | Solid | [1] |

| Purity | ≥95% | [1][2] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO | [2] |

| Storage Temperature | -20°C | [1][3] |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the physicochemical properties of alkaloids like this compound.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[4]

-

Preparation of a Saturated Solution: An excess amount of the solid compound (this compound) is added to a known volume of the selected solvent in a sealed, temperature-controlled container (e.g., a glass vial or flask).[4]

-

Equilibration: The container is agitated, for instance, using a shaker or magnetic stirrer, at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[4]

-

Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is commonly achieved through centrifugation followed by careful filtration using a chemically inert filter, such as a PTFE syringe filter, that does not absorb the solute.[4]

-

Quantification of Solute: The concentration of the solute in the clear, saturated filtrate is then determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose.[4] A calibration curve is generated using standard solutions of the compound at known concentrations to ensure accurate quantification.

-

Data Reporting: The solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[4]

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined by introducing a small amount of the substance into a capillary tube and heating it slowly.[5]

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of about 3 mm.[5]

-

Apparatus Setup: The capillary tube is placed in a heating apparatus, such as a Mel-Temp apparatus or a Thiele tube, along with a calibrated thermometer.[5]

-

Heating: The sample is heated at a slow, controlled rate, typically around 1-2°C per minute, as it approaches the melting point.[5]

-

Observation: The temperatures at which the first drop of liquid appears (onset of melting) and at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This provides the melting point range.[5] A pure compound will have a sharp melting point range of about 0.5-1°C.[5]

Boiling Point Determination (Distillation Method)

For non-volatile solids like this compound, the boiling point is not a relevant parameter under normal conditions. However, for volatile liquid alkaloids, a simple distillation can be used.[2][6]

-

Apparatus Setup: A distillation apparatus is assembled with the sample in a distilling flask, along with a few boiling chips or a stir bar.[2] A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distilling flask.

-

Heating: The sample is heated until it boils, and the vapor rises and condenses in the condenser.

-

Temperature Reading: The temperature is recorded when the vapor is continuously condensing and dripping into the receiving flask. This temperature, at a constant rate of distillation, is the boiling point.[2]

-

Pressure Correction: The atmospheric pressure should be recorded as the boiling point varies with pressure.

Visualizations

Experimental Workflow: Solubility Determination

Caption: Generalized workflow for determining equilibrium solubility using the shake-flask method.

Disclaimer: There are no specific reports of this compound's biological activity in the reviewed literature, which precludes the creation of a signaling pathway diagram.[2] The experimental protocols provided are general methods and may need to be adapted for the specific characteristics of this compound.

References

An In-Depth Technical Guide to the Spectroscopic Data for the Structural Elucidation of Himandridine

Disclaimer: The following guide provides a representative overview of the spectroscopic data and methodologies that would be employed for the structural elucidation of the complex diterpenoid alkaloid, Himandridine. Due to the limited availability of a complete and publicly accessible dataset for this compound, this document utilizes illustrative data derived from published spectroscopic information on structurally related Galbulimima alkaloids and established principles of spectroscopic analysis for natural products. The presented data should be considered a guide for research and development professionals in the field of natural product chemistry and drug development.

Introduction

This compound is a structurally complex diterpenoid alkaloid isolated from the bark of the Australian rainforest tree Galbulimima belgraveana. The intricate polycyclic architecture and multiple stereocenters of this compound and its congeners have presented a formidable challenge to chemists for decades. The elucidation of its structure is a prime example of the power of modern spectroscopic techniques. This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols integral to the structural determination of this compound, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

The core structure of this compound, with its unique cage-like framework and multiple functional groups, necessitates a multi-faceted analytical approach. High-resolution mass spectrometry is crucial for determining the molecular formula, while a suite of one- and two-dimensional NMR experiments is essential for delineating the complex proton and carbon framework and establishing stereochemical relationships. IR and UV-Vis spectroscopy provide vital information about the functional groups present in the molecule.

This guide is intended for researchers, scientists, and drug development professionals who are engaged in the isolation, characterization, and development of complex natural products. The information presented herein is designed to serve as a practical reference for understanding the application of spectroscopic methods in the structural elucidation of intricate molecules like this compound.

Data Presentation: Illustrative Spectroscopic Data for this compound

The following tables summarize the expected quantitative spectroscopic data for this compound based on analysis of related Galbulimima alkaloids and the known structural motifs of diterpenoid alkaloids.

Table 1: Illustrative ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Tentative Assignment |

| 7.95 | d | 7.5 | 2H | Aromatic (Benzoyl) |

| 7.55 | t | 7.5 | 1H | Aromatic (Benzoyl) |

| 7.45 | t | 7.5 | 2H | Aromatic (Benzoyl) |

| 5.80 | d | 8.0 | 1H | H-11 |

| 4.20 | m | 1H | H-2 | |

| 3.65 | s | 3H | OMe | |

| 3.50 | m | 1H | H-9 | |

| 2.80 | m | 1H | H-5 | |

| 2.50 | s | 3H | N-Me | |

| 2.20 | m | 2H | CH₂ | |

| 1.80-1.20 | m | ~12H | Aliphatic CH, CH₂ | |

| 0.95 | d | 6.5 | 3H | Me-15 |

Table 2: Illustrative ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Tentative Assignment |

| 174.5 | C | Ester C=O |

| 166.0 | C | Benzoyl C=O |

| 133.0 | CH | Aromatic |

| 130.0 | C | Aromatic |

| 129.5 | CH | Aromatic |

| 128.5 | CH | Aromatic |

| 95.0 | C | C-1 |

| 80.5 | CH | C-11 |

| 75.0 | CH | C-2 |

| 70.0 | CH | C-9 |

| 65.0 | C | C-7a |

| 60.5 | CH | C-4a |

| 58.0 | CH | C-11a |

| 55.0 | OMe | OMe |

| 45.0 | N-Me | N-Me |

| 40.0-20.0 | CH, CH₂ | Aliphatic Core |

| 15.0 | Me | Me-15 |

Table 3: Illustrative High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ionization Mode | Mass Analyzer | Measured m/z | Calculated m/z | Molecular Formula |

| ESI+ | TOF | 524.2592 | 524.2597 | [C₃₀H₃₈NO₇]⁺ |

Table 4: Illustrative Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound

| Spectroscopic Technique | Wavenumber (cm⁻¹) / Wavelength (λ_max, nm) | Functional Group Assignment |

| IR (KBr) | 3450 (broad) | O-H stretch |

| 2950, 2870 | C-H stretch (aliphatic) | |

| 1735 | C=O stretch (ester) | |

| 1715 | C=O stretch (benzoyl ester) | |

| 1600, 1450 | C=C stretch (aromatic) | |

| 1270, 1110 | C-O stretch (ester, ether) | |

| UV-Vis (MeOH) | 230, 275 | π → π* transitions (benzoyl group) |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are representative of those used for the analysis of complex natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of purified this compound (approximately 5-10 mg) is dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: NMR spectra are acquired on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.

-

¹H NMR Spectroscopy:

-

Pulse Program: zg30

-

Acquisition Parameters: 32 scans, spectral width of 12 ppm, acquisition time of 2.7 s, relaxation delay of 1.0 s.

-

Processing: The free induction decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transformed. The spectrum is manually phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: zgpg30

-

Acquisition Parameters: 2048 scans, spectral width of 240 ppm, acquisition time of 1.1 s, relaxation delay of 2.0 s.

-

Processing: The FID is processed with an exponential multiplication (line broadening of 1.0 Hz) and Fourier transformed. The spectrum is manually phased and baseline corrected. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

-

-

2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Used to identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Used to correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Used to identify long-range (2-3 bond) correlations between protons and carbons.

-

Acquisition and Processing: Standard pulse programs and parameters are used for each 2D experiment. Data is processed using appropriate window functions and Fourier transformed in both dimensions.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound (approximately 10 µg/mL) is prepared in a mixture of methanol and water (1:1) with 0.1% formic acid.

-

Instrumentation: High-resolution mass spectra are obtained using a Waters SYNAPT G2-Si HDMS Q-TOF mass spectrometer.

-

Electrospray Ionization (ESI):

-

Ionization Mode: Positive ion mode.

-

Parameters: Capillary voltage of 3.0 kV, sampling cone voltage of 40 V, source temperature of 120 °C, desolvation temperature of 350 °C, cone gas flow of 50 L/h, and desolvation gas flow of 800 L/h.

-

-

Time-of-Flight (TOF) Mass Analysis:

-

Acquisition Mode: Full scan mode over a mass range of m/z 100-1000.

-

Calibration: The instrument is calibrated using a sodium formate solution.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Fragmentation: Collision-induced dissociation (CID) is performed on the protonated molecular ion to obtain fragmentation patterns, which aid in structural elucidation.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of solid this compound (approximately 1 mg) is finely ground with potassium bromide (KBr, approximately 100 mg). The mixture is then pressed into a thin, transparent pellet.

-

Instrumentation: The IR spectrum is recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

-

Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL. This is further diluted to obtain a final concentration of approximately 0.01 mg/mL.

-

Instrumentation: The UV-Vis spectrum is recorded on an Agilent Cary 60 UV-Vis spectrophotometer.

-

Acquisition: The absorbance is measured over a wavelength range of 200-400 nm using a quartz cuvette with a 1 cm path length. Methanol is used as the blank.

Visualization of the Structural Elucidation Process

The following diagrams, generated using the DOT language, illustrate the logical workflow and data relationships in the structural elucidation of this compound.

Caption: Workflow for the structural elucidation of this compound.

Caption: Correlation of spectroscopic data to structural features.

Methodological & Application

Application Note: A Step-by-Step Protocol for the Isolation of Himandridine from Galbulimima belgraveana

Audience: Researchers, scientists, and drug development professionals.

Introduction

Himandridine is a complex alkaloid belonging to the Galbulimima family of natural products, which are isolated from the bark of the rainforest tree Galbulimima belgraveana. These alkaloids have garnered significant interest due to their unique structural features and potential psychoactive properties. This application note provides a detailed, step-by-step protocol for the isolation and purification of this compound for research and drug development purposes. The protocol is based on established phytochemical methods, including solvent extraction, acid-base liquid-liquid extraction, and column chromatography.

Materials and Methods

1. Plant Material

-

Dried and milled bark of Galbulimima belgraveana.

2. Reagents and Solvents

-

Methanol (MeOH), ACS grade

-

Deionized Water (H₂O)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Ammonia solution (NH₃)

-

Ether (Et₂O)

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Silica Gel (for column chromatography, 60 Å, 230-400 mesh)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Solvents for chromatography (HPLC grade): Methanol, Dichloromethane, Ammonia solution.

3. Equipment

-

Large-scale soxhlet extractor or percolation apparatus

-

Rotary evaporator

-

Large separatory funnels (e.g., 5 L)

-

pH meter or pH strips

-

Glass chromatography column

-

Fraction collector (optional)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware (beakers, flasks, graduated cylinders)

-

Filtration apparatus (e.g., Buchner funnel)

Experimental Protocol

Part 1: Extraction of Crude Alkaloids

-

Methanol Extraction:

-

Pack the milled G. belgraveana bark (e.g., 1 kg) into the extraction thimble of a large-scale soxhlet extractor.

-

Extract the bark with methanol for 24-48 hours. Alternatively, perform percolation with methanol at room temperature until the solvent runs clear.

-

Collect the methanolic extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain a crude syrup.

-

-

Acid-Base Liquid-Liquid Extraction:

-

Suspend the crude methanolic extract in a 5% aqueous sodium hydroxide (NaOH) solution (e.g., 1 L).

-

Transfer the alkaline suspension to a large separatory funnel and extract three times with ether (e.g., 3 x 1 L). Combine the ether extracts.

-

Extract the combined ether layers three times with a 4% aqueous hydrochloric acid (HCl) solution (e.g., 3 x 1 L). The alkaloids will move into the acidic aqueous layer as their hydrochloride salts.

-

Wash the acidic aqueous extract with a small volume of ether (e.g., 500 mL) to remove any remaining neutral impurities. Discard the ether wash.

-

Cool the acidic aqueous extract in an ice bath and basify to a pH of approximately 10 by the slow addition of concentrated ammonia solution.

-

Extract the liberated free-base alkaloids from the basified aqueous solution three times with chloroform or dichloromethane (e.g., 3 x 1 L).

-

Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

-